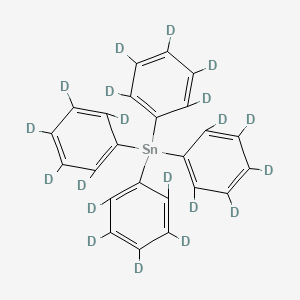
Tetraphenyl-d20-tin
Übersicht
Beschreibung
Tetraphenyl-d20-tin is a type of isotopic material produced by C/D/N ISOTOPES INC . It is available as a white solid powder . The compound has a molecular weight of 447.23 and its formula is (C6D5)4Sn . The CAS Number for this compound is 358731-93-8 .
Molecular Structure Analysis
Tetraphenyl-d20-tin has a molecular structure represented by the formula (C6D5)4Sn . This indicates that it consists of a tin atom (Sn) surrounded by four phenyl rings, each of which has been substituted with deuterium (D) atoms .Physical And Chemical Properties Analysis
Tetraphenyl-d20-tin is a white solid . It has a molecular weight of 447.23 . The isotopic enrichment (minimum atom %) is 99 . Another compound, Tetraphenyltin, has a boiling point of >420 °C and a melting point of 224-227 °C .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Tetraphenyl tin is a catalyst permitted by the FDA and thus can be employed safely for the synthesis of Poly (lactic acid) (PLA) for biomedical applications . PLA is becoming one of the most paramount polymers due to its excellent biodegradable and biocompatible properties . It has been utilized extensively in the field of biomedical with significant focus on applications in tissue engineering and drug delivery .
Synthesis of Tetraphenylene Derivatives
Tetraphenyl tin can be used in the synthesis of tetraphenylene derivatives . These derivatives have been investigated thoroughly due to their interesting chemical properties and theoretical relevance to the discussion of their aromaticity . The synthetic strategies towards tetraphenylene derivatives are comprehensively summarized in this review .
Asymmetric Catalysis
The extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have led to their application in asymmetric catalysis . This involves the use of a chiral catalyst to convert prochiral or achiral reactants into chiral products .
Liquid Crystalline Materials
Tetraphenyl tin and its derivatives have found applications in the creation of liquid crystalline materials . These materials have properties between those of conventional liquids and those of solid crystals .
Molecular Devices
Tetraphenyl tin and its derivatives have been used in the creation of molecular devices . These are devices that are based on molecules to perform their designed functions .
Organic Light-Emitting Diodes (OLEDs)
Tetraphenyl tin and its derivatives have been used in the creation of organic light-emitting diodes . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
Safety and Hazards
The safety data sheet for a related compound, Tetraphenyltin, indicates that it may cause skin irritation, serious eye irritation, and may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and avoid release to the environment .
Eigenschaften
IUPAC Name |
tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-RWLYZZOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310655 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenyl-d20-tin | |
CAS RN |
358731-93-8 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



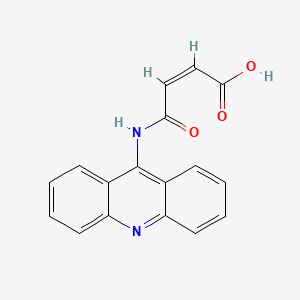

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)
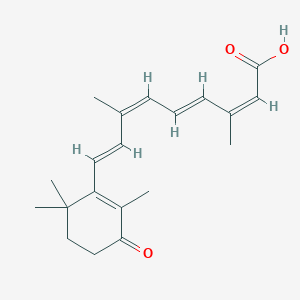
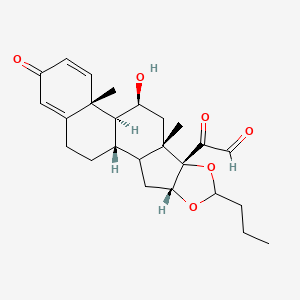
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
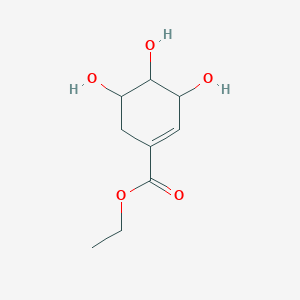

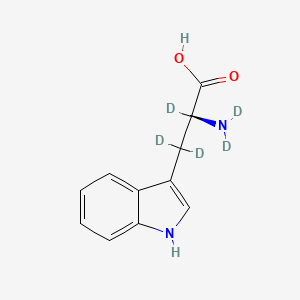
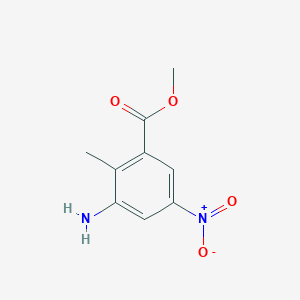
![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)